N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine
Description
N-[1-(1-Benzofuran-2-yl)ethyl]cyclopropanamine (C₁₃H₁₅NO, MW: 201.26) is a cyclopropane-containing amine derivative with a benzofuran-ethyl substituent . The cyclopropane ring introduces steric strain, which may influence metabolic stability and conformational rigidity. This compound is supplied by UkrOrgSynthesis Ltd. and is primarily used in research contexts .
Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H15NO/c1-9(14-11-6-7-11)13-8-10-4-2-3-5-12(10)15-13/h2-5,8-9,11,14H,6-7H2,1H3 |
InChI Key |
VOGQGWJKDLAPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine typically involves the reaction of 1-(1-benzofuran-2-yl)ethanone with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that benzofuran derivatives, including N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine, exhibit significant anticancer properties. For instance, compounds derived from benzofuran have been tested against several cancer cell lines, such as hepatocellular carcinoma (HePG2) and prostate cancer (PC3). One study reported that a related benzofuran compound demonstrated an IC50 range of 11–17 µM against HePG2 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 8 | HePG2 | 11–17 | PI3K and VEGFR-2 inhibition |
| Compound 8 | PC3 | 11–17 | PI3K and VEGFR-2 inhibition |
Inhibition of Enzymes
This compound has also been studied for its role as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme is implicated in various cancers and neurodegenerative diseases. Inhibiting LSD1 can lead to reactivation of tumor suppressor genes, making this compound a potential candidate for cancer therapy .
Neuropharmacological Applications
Benzofuran derivatives are known to interact with various neurotransmitter systems. Research has indicated that these compounds may possess neuroprotective properties, potentially offering therapeutic benefits in conditions like Alzheimer's disease. They may act by modulating sigma receptors and other neural pathways, which could help in mitigating neurodegeneration .
Anti-inflammatory Properties
Studies have demonstrated that benzofuran derivatives can exhibit anti-inflammatory effects. For instance, novel benzofuran compounds have been synthesized and evaluated for their anti-inflammatory activity using in vivo models. These compounds showed significant reduction in paw edema in rat models, suggesting their potential use in treating inflammatory disorders .
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties. Research indicates that certain benzofuran compounds can inhibit bacterial growth effectively. For example, a study highlighted the antibacterial activity of synthesized benzofuran derivatives against various strains of bacteria, showing promise for developing new antibiotics .
Case Study 1: Dual Inhibition Mechanism
A study focused on the design and synthesis of new benzofuran derivatives revealed that one compound exhibited dual inhibition against PI3K and VEGFR-2 pathways in cancer cells. This dual action not only enhanced its anticancer efficacy but also provided insights into the molecular mechanisms underlying its activity .
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of benzofuran derivatives found that specific compounds could significantly reduce oxidative stress markers in neuronal cells. This suggests their potential application in treating neurodegenerative diseases by protecting neurons from damage caused by oxidative stress .
Mechanism of Action
The mechanism of action of N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Electronic Differences
- Benzofuran vs. Substituted Phenyl Groups : The benzofuran moiety in the target compound provides an electron-rich aromatic system compared to fluorophenyl (electron-deficient due to F) or dimethoxyphenyl (electron-donating OCH₃) groups. This affects interactions with receptors or enzymes .
- Cyclopropane vs.
Pharmacological Implications
- CNS Activity : 2-MAPB, a structural analog with a benzofuran group, exhibits stimulant effects via catecholamine reuptake inhibition . The target compound’s cyclopropanamine group may alter its mechanism, possibly reducing neurotransmitter release compared to amphetamine-like analogs .
- Solubility and Bioavailability : The hydrochloride salt of N-[1-(2-fluorophenyl)ethyl]cyclopropanamine () likely has improved aqueous solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability .
Stability and Toxicity
- Stability: Cyclopropane rings are generally stable under physiological conditions but may undergo ring-opening under strong acidic/basic conditions. Benzofuran’s aromaticity enhances stability compared to nitro-substituted analogs (), which risk generating toxic NOx byproducts .
- Toxicity: Limited data exist for the target compound, but related cyclopropanamines (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) lack comprehensive toxicological profiles, emphasizing the need for further studies .
Biological Activity
N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C15H19NO
- Molecular Weight : 229.32 g/mol
- Structural Features : The compound features a benzofuran moiety and a cyclopropane ring, which are critical for its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers in cellular models.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The benzofuran moiety may interact with specific enzymes involved in metabolic pathways, affecting their activity.
- Receptor Modulation : The compound could act on various receptors, influencing signaling pathways related to inflammation and microbial resistance.
Case Studies and Experimental Data
A number of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) |
|---|---|---|
| N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)cyclopropanamine | 30 | 35 |
| N-(2,3-Dihydro-1-benzofuran-2-yl)ethylamine | 25 | 30 |
Q & A
Basic: What synthetic strategies are commonly employed for preparing N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine and its analogs?
Methodological Answer:
Synthesis typically involves condensation reactions or catalytic hydrogenation. For benzofuran-2-yl derivatives, Mannich base formation (e.g., reaction of benzofuran-containing ketones with amines and formaldehyde) is a key strategy . Catalytic hydrogenation using platinum-based catalysts under controlled pressure and temperature can reduce intermediates like Schiff bases to cyclopropanamine derivatives, as seen in analogous syntheses . Purification often employs column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry .
Advanced: How can reaction conditions be optimized to improve yield during catalytic hydrogenation of intermediates?
Methodological Answer:
Optimization involves adjusting catalyst loading (e.g., 5–10% Pt/C), hydrogen pressure (1–3 atm), and temperature (25–50°C). Solvent selection (e.g., ethanol or THF) and pH control (neutral to mildly acidic) are critical to minimize side reactions. Monitoring reaction progress via TLC or HPLC ensures timely termination. For example, hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine achieved high yields using Pt catalysts under mild conditions .
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify benzofuran protons (δ 6.5–7.8 ppm) and cyclopropane signals (δ 0.5–1.5 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 202.12 for CHNO).
- X-ray Crystallography: Single-crystal diffraction using SHELXL refines bond lengths/angles, as demonstrated for structurally related benzofuran derivatives .
Advanced: How does the SHELX software suite facilitate crystallographic refinement, and what are its limitations?
Methodological Answer:
SHELXL refines small-molecule structures by least-squares minimization, handling twinning and high-resolution data efficiently. It supports anisotropic displacement parameters and restraints for disordered moieties. Limitations include suboptimal handling of very large macromolecules and reliance on high-quality diffraction data. SHELXD/SHELXE are robust for experimental phasing but may underperform compared to newer algorithms in low-resolution cases .
Basic: What handling protocols ensure stability of this compound?
Methodological Answer:
- Storage: Under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation.
- Moisture Control: Use desiccants and airtight containers.
- Safety Measures: Wear nitrile gloves, chemical goggles, and lab coats. Avoid static discharge, as recommended for similar amines .
Advanced: How can SAR studies evaluate antimicrobial efficacy of benzofuran-cyclopropanamine derivatives?
Methodological Answer:
- Library Design: Synthesize analogs with variations in benzofuran substituents (e.g., halogens) and cyclopropane modifications.
- In Vitro Assays: Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cheminformatics: Apply molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) and correlate with experimental data .
Basic: What impurities arise during synthesis, and how are they characterized?
Methodological Answer:
Common impurities include unreacted ketones, over-reduced byproducts, or dimerization products. HPLC with UV detection (λ = 254 nm) and GC-MS identify these using retention time matching and fragmentation patterns. For example, residual 1-(1-benzofuran-2-yl)-2-bromoethanone can be detected via reverse-phase C18 columns .
Advanced: How to resolve discrepancies between in vitro and in vivo activity data for benzofuran derivatives?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
- Dose Optimization: Conduct dose-response studies in animal models to identify efficacious yet non-toxic ranges.
- Mechanistic Studies: Use knockout models or transcriptomics to validate target engagement in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
